Home > Products > Screening Compounds P75549 > 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine - 1082950-39-7

4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine

Catalog Number: EVT-1708467
CAS Number: 1082950-39-7
Molecular Formula: C14H15F2N3
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It shows promising kinase selectivity and excellent anticancer cell proliferation potencies [, ]. Notably, Hu7691 exhibits low activity in inducing HaCaT apoptosis, suggesting an improved cutaneous safety property compared to other Akt inhibitors []. It has been approved for investigational new drug (IND) application by the National Medical Products Administration (NMPA) due to its superior safety property, pharmacokinetic profile, and in vivo efficacy [].

(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711)

  • Compound Description: BMS-927711 is a highly potent, oral calcitonin gene-related peptide (CGRP) receptor antagonist []. It demonstrates good oral bioavailability in rats and cynomolgus monkeys, possesses attractive preclinical properties, and shows dose-dependent activity in a primate model of CGRP-induced facial blood flow []. This compound is currently in phase II clinical trials for treating migraines [].

(R)-N-(1-(3,4′-Difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

  • Compound Description: VFV is a potent and selective inhibitor of trypanosomal CYP51 []. It shows a broader antiprotozoan spectrum of action compared to other CYP51 inhibitors and exhibits stronger antiparasitic activity in cellular experiments []. VFV has demonstrated a 100% efficacy in curing experimental Chagas disease and an 89% suppression of visceral leishmaniasis []. Moreover, it displays favorable pharmacokinetics, low off-target activity, and good oral bioavailability, making it a promising drug candidate for treating these parasitic infections [].
Overview

4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine is a synthetic organic compound notable for its unique structural features, which include a piperidine ring and an imidazole moiety substituted with a 3,4-difluorophenyl group. This compound is part of a broader class of imidazole-containing derivatives that have garnered attention in medicinal chemistry due to their potential biological activities and applications in drug development. The specific arrangement of fluorine atoms on the phenyl ring is believed to enhance the compound's chemical reactivity and biological efficacy, making it a valuable scaffold in pharmaceutical research.

Source and Classification

The compound has been synthesized through various organic reactions and is classified under heterocyclic compounds due to the presence of both piperidine and imidazole rings. Its chemical formula is C13H13F2N3, and it has a molecular weight of approximately 251.26 g/mol. The compound's unique structure allows it to interact with biological targets, which is crucial for its application in drug discovery .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine typically involves several key steps:

  1. Imidazole Formation: The imidazole ring can be synthesized via a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions. This step is critical for establishing the core heterocyclic structure.
  2. Introduction of the 3,4-Difluorophenyl Group: This group is introduced through nucleophilic aromatic substitution reactions. A suitable fluorinated benzene derivative reacts with the imidazole intermediate to yield the desired substitution.
  3. Piperidine Ring Formation: The final step involves cyclization to form the piperidine ring, often achieved using a diamine precursor in an appropriate solvent system .

These methods highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine features:

  • Piperidine Ring: A six-membered nitrogen-containing ring.
  • Imidazole Moiety: A five-membered ring containing two nitrogen atoms.
  • 3,4-Difluorophenyl Group: A phenyl ring with two fluorine substituents located at the meta positions.

The compound's structural formula can be represented as follows:

C13H13F2N3\text{C}_{13}\text{H}_{13}\text{F}_{2}\text{N}_{3}

Crystallography

Crystallographic studies provide insights into bond lengths and angles within the molecule, which are essential for understanding its reactivity and interaction with biological targets. The precise arrangement of atoms influences how the compound behaves in chemical reactions and its binding affinity to proteins or enzymes .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide, leading to oxidized derivatives.
  2. Reduction: Reduction reactions may be conducted using agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts, yielding reduced forms of the compound.
  3. Substitution Reactions: The fluorine atoms on the phenyl group can be replaced by other nucleophiles under appropriate conditions, allowing for further functionalization of the molecule .

These reactions demonstrate the versatility of the compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions present in enzyme active sites, while the difluorophenyl group enhances binding affinity through hydrophobic interactions. Additionally, the structural flexibility provided by the piperidine ring allows for conformational adjustments that facilitate effective binding to biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Solubility characteristics are important for its application in biological systems; it may exhibit varying solubility in polar versus non-polar solvents.
  • Stability: The presence of fluorine atoms contributes to metabolic stability, enhancing its potential as a drug candidate.

Relevant data regarding these properties can be derived from experimental studies focusing on solubility tests and stability assessments under different conditions .

Applications

4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine has significant potential in scientific research and drug development:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Studies: Its interactions with specific receptors make it valuable for exploring biochemical pathways and mechanisms within cellular systems.
  • Pharmaceutical Development: The compound's unique properties may lead to novel drug formulations aimed at treating conditions influenced by enzyme activity or receptor interactions .
Introduction to 4-[5-(3,4-Difluorophenyl)-1H-Imidazol-2-yl]Piperidine in Medicinal Chemistry

The molecular hybrid 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine represents a strategically designed scaffold merging critical pharmacophoric elements essential for CNS-targeted therapeutics. With the systematic identifier CID 43650731 and molecular formula C₁₄H₁₅F₂N₃, this compound exemplifies contemporary approaches to privileged structure optimization [1]. Its structural architecture combines a piperidine ring linked to a fluorinated aryl-imidazole system, creating a versatile template for receptor modulation. The compound's predicted physicochemical properties—including a molecular weight of 263.29 g/mol and multiple ionizable adducts ([M+H]⁺ at m/z 264.13068)—suggest favorable blood-brain barrier permeability, aligning with historical applications of similar scaffolds in neuropharmacology [1] [5].

Role of Piperidine-Imidazole Hybrid Scaffolds in Drug Discovery

Piperidine-imidazole hybrids constitute a privileged scaffold class in CNS drug design due to their dual capacity for hydrogen bonding (via imidazole nitrogen atoms) and spatial flexibility (through the piperidine chair conformation). The piperidine nitrogen serves as a hydrogen bond acceptor, while the imidazole ring offers π-stacking capabilities and metalloenzyme interaction potential. In 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine, the piperidine attaches at the imidazole C2 position, creating a sterically optimized configuration for receptor binding [1] [5].

  • Structural Diversity & Bioactivity Correlations: Analogues demonstrate significant pharmacological variance based on piperidine substitution patterns and imidazole N-functionalization:
Compound NameCAS NumberMolecular FormulaKey Structural VariationsPrimary Therapeutic Target
4-[5-(3,4-dimethylphenyl)-1H-imidazol-2-yl]piperidine637-31-0C₁₆H₂₁N₃Methyl substituents on phenylT-type calcium channels [4]
3-(4-Phenyl-1H-imidazol-2-yl)piperidine1153269-45-4C₁₄H₁₇N₃Piperidine at C3 positionUnknown (research chemical) [2]
3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine933713-86-1C₁₀H₁₇N₃Dimethylimidazole moietyBiochemical tool compound [6]
  • Conformational Advantages: The sp²-sp³ hybrid linkage between piperidine and imidazole allows rotational freedom, enabling adaptation to diverse binding pockets. This flexibility is evidenced in patent literature where such scaffolds modulate T-type calcium channels and chemokine receptors [5] [7]. Computational models of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine indicate a collision cross-section (CCS) of 159.2 Ų for [M+H]⁺, suggesting moderate three-dimensional bulk compatible with CNS penetration [1].

Fluorinated Aromatic Moieties in Bioactive Compound Design

Strategic fluorination enhances bioavailability, metabolic stability, and target affinity through electronic and steric effects. The 3,4-difluorophenyl moiety in this compound exemplifies rational fluorination:

  • Electronic Modulation: Fluorine atoms withdraw electron density from the phenyl ring, reducing its HOMO energy (-0.32 eV vs non-fluorinated analogues) and enhancing π-stacking with aromatic residues in binding pockets. This effect is critical in δ-opioid receptor ligands where phenyl orientation dictates selectivity [5].
  • Metabolic Stabilization: C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, extending half-life. Comparative studies show fluorinated imidazole-piperidines exhibit ~40% higher metabolic stability in hepatic microsomes versus non-fluorinated counterparts [1] [5].
  • Stereoelectronic Effects: Ortho-fluorine atoms induce a ~15° dihedral angle between phenyl and imidazole planes, optimizing receptor docking geometry. This conformation aligns with crystallographic data from fluorinated T-channel blockers where ligand distortion complements pore topography [5].

Table: Impact of Fluorination Patterns on Piperidine-Imidazole Bioactivity

Fluorination PatternExample CompoundlogP ShiftBinding Affinity (δ-Opioid Ki, nM)Metabolic Half-life (Human, h)
3,4-Difluoro4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine+0.5128* (estimated)3.8*
4-Fluoro(4-Fluorophenyl)-[1-[(2-phenyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]methanone+0.33462.9 [5]
Non-fluorinated3-(4-Phenyl-1H-imidazol-2-yl)piperidineBaseline>1001.7 [2]

*Predicted based on structural analogues in patent US20150051248A1 [5]

Historical Context of δ-Opioid Receptor Ligands and Structural Analogues

The evolution of δ-opioid ligands reveals targeted optimization from early morphinan derivatives to modern heterocyclic scaffolds. Piperidine-imidazole fluorinated hybrids represent a paradigm shift toward receptor subtype selectivity:

  • First-Generation Ligands: Peptidic enkephalin mimetics (e.g., DPDPE) suffered from poor oral bioavailability and enzymatic degradation. Non-peptide scaffolds like naltrindole introduced rigidity but retained opioid-related side effects [5].
  • Scaffold Hybridization: Contemporary designs fuse sp³-rich cores (piperidine) with aryl pharmacophores (imidazole-fluorophenyl) to balance affinity and drug-likeness. The compound 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine shares structural homology with patented T-channel blockers (e.g., US20150051248A1) that demonstrate cross-reactivity with δ-opioid receptors at micromolar concentrations [5].
  • Analogous Bioactive Structures: Key analogues highlight progressive refinement:
  • Pimavanserin-related compounds: Feature piperidine linked to fluorinated aromatics for psychosis treatment, validating CNS penetration of similar scaffolds [5].
  • T-type calcium channel antagonists: Patent US20150051248A1 discloses compounds like (3,4-difluorophenyl)-[1-[(2-phenyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]methanone with sub-micromolar IC₅₀ values, confirming fluorophenyl-imidazole-piperidine motifs as viable neurotherapeutic platforms [5].

The trajectory underscores 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine as an evolutionary outcome of three decades of structure-activity relationship (SAR) refinement in GPCR-targeted medicinal chemistry.

Index of Compounds in Analytical Context

  • 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine (CID 43650731) [1]
  • 3-(4-Phenyl-1H-imidazol-2-yl)piperidine (CAS 1153269-45-4) [2]
  • 3-[5-(4-phenylphenyl)-1H-imidazol-2-yl]piperidine (CID 9814936) [3]
  • 4-[5-(3,4-dimethylphenyl)-1H-imidazol-2-yl]piperidine (CAS 637-31-0) [4]
  • (3,4-difluorophenyl)-[1-[(2-phenyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]methanone [5]
  • 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine (CAS 933713-86-1) [6]

Properties

CAS Number

1082950-39-7

Product Name

4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine

IUPAC Name

4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine

Molecular Formula

C14H15F2N3

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C14H15F2N3/c15-11-2-1-10(7-12(11)16)13-8-18-14(19-13)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19)

InChI Key

NNENSCNHBZBIFE-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.